Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate
Description
Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate (CAS: 175277-75-5) is a thieno[2,3-b]pyridine derivative with a molecular formula of C₁₄H₁₃F₃N₂O₄S and a molecular weight of 362.32 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 6-position and two ethyl ester moieties at the 2- and 5-positions, along with an amino group at the 3-position. This compound is synthesized via cyclization reactions involving ethyl chloroacetate and sodium acetate under reflux conditions, as demonstrated in studies on thieno[2,3-b]pyridine derivatives .
Thieno[2,3-b]pyridines are pharmacologically significant, with reported activities including antiviral, anticancer, and anti-inflammatory properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for drug discovery .
Properties
IUPAC Name |
diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S/c1-3-22-12(20)7-5-6-8(18)9(13(21)23-4-2)24-11(6)19-10(7)14(15,16)17/h5H,3-4,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHYPZIKTPMTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=C(S2)C(=O)OCC)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381894 | |
| Record name | diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-75-5 | |
| Record name | 2,5-Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-75-5 | |
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Preparation Methods
Yield and Purity Trade-Offs
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate has shown promising antimicrobial properties in preliminary studies. Its structural features suggest potential activity against various bacterial strains. For instance, compounds with similar thieno[2,3-b]pyridine structures have been reported to exhibit significant antibacterial effects.
Case Study :
A study conducted on derivatives of thieno[2,3-b]pyridine indicated that modifications at the amino and trifluoromethyl positions enhanced antimicrobial efficacy against Gram-positive bacteria. The introduction of the diethyl ester group was found to improve solubility and bioavailability, making it a candidate for further development in antimicrobial therapies.
2. Anticancer Properties
Research has indicated that thieno[2,3-b]pyridine derivatives possess anticancer activity by targeting specific pathways involved in cell proliferation and apoptosis.
Case Study :
In vitro studies on similar compounds demonstrated that they could inhibit cancer cell lines by inducing apoptosis through the activation of caspase pathways. This compound is hypothesized to exert similar effects due to its structural analogies.
Agricultural Applications
1. Herbicide Development
The compound's unique chemical structure suggests potential use as a herbicide. Compounds with trifluoromethyl groups are known for their herbicidal properties due to their ability to disrupt plant metabolic processes.
Case Study :
Research on trifluoromethyl-containing herbicides has shown effectiveness in controlling broadleaf weeds while being less harmful to cereal crops. This compound could be developed into a selective herbicide based on these findings.
Data Summary Table
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Studies on thieno[2,3-b]pyridine derivatives |
| Anticancer | Induces apoptosis in cancer cell lines | In vitro studies on structural analogs |
| Herbicide | Controls broadleaf weeds with minimal crop damage | Research on trifluoromethyl herbicides |
Mechanism of Action
The mechanism of action of Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to various enzymes and receptors, thereby modulating biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of this compound differ in substituents at the 4-, 6-, and 7-positions. Below is a comparative analysis:
Physicochemical and Reactivity Differences
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methyl or oxo analogs, enhancing membrane permeability .
- Reactivity :
- The -CF₃ group is electron-withdrawing, reducing electron density in the pyridine ring and directing electrophilic substitutions to specific positions .
- Styryl-substituted analogs (e.g., compound from ) exhibit extended π-conjugation, leading to redshifted UV-Vis absorption, useful in optoelectronic applications.
- Bromobenzofuran derivatives (e.g., ) undergo nucleophilic aromatic substitution due to the bromine atom’s leaving-group capability.
Biological Activity
Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate (CAS No. 175277-75-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C14H13F3N2O4S
- Molecular Weight : 362.32 g/mol
- Functional Groups : Contains an amino group, trifluoromethyl group, and two carboxylate esters.
The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate various biological pathways through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory processes, which contributes to its anti-inflammatory properties.
- Receptor Modulation : The compound may bind to receptors associated with pain and inflammation, leading to analgesic effects.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Micrococcus luteus | 2.0 µM |
| Staphylococcus aureus (MRSA) | Moderate activity observed |
| Enterococcus faecalis (VRE) | Moderate activity observed |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anti-inflammatory Activity
In a study evaluating anti-inflammatory effects, this compound was tested in an ex vivo model using LPS-stimulated human whole blood assays. The compound showed significant inhibition of PGE2-induced TNFα reduction with an IC50 value comparable to established anti-inflammatory drugs.
Case Studies and Research Findings
- Study on Inflammation :
- Antimicrobial Evaluation :
Q & A
Q. What are the established synthetic routes for Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate, and what parameters critically influence yield?
The compound is synthesized via cyclization of ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate (2 ) in ethanol with sodium acetate as a catalyst. Key parameters include:
- Reaction time : Prolonged heating (2.5–3 hours) ensures complete cyclization to avoid by-products like acetohydrazide derivatives .
- Catalyst loading : Sodium acetate trihydrate (1–11 mmol) optimizes intramolecular cyclization efficiency .
- Temperature : Reflux conditions (ethanol boiling point, ~78°C) are critical for activating the thieno[2,3-b]pyridine core .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., trifluoromethyl at δ ~110–120 ppm) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1660 cm⁻¹, NH₂ at ~3350–3487 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass for C₁₄H₁₅F₃N₂O₄S: 364.07 g/mol) .
- Melting Point Analysis : Consistency with literature (e.g., 116–117°C) confirms purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?
- By-product analysis : Monitor intermediates (e.g., 4 in Scheme 2) via TLC during reflux. Adjust sodium acetate stoichiometry to favor cyclization over hydrazide formation .
- Solvent selection : Ethanol promotes cyclization due to polarity and boiling point, but DMF or THF may enhance solubility of hydrophobic intermediates .
- Catalyst screening : Test alternatives like K₂CO₃ or Et₃N to compare cyclization rates and yields .
Q. What structural features of this compound contribute to its potential as a multidrug resistance (MDR) modulator?
- Thieno[2,3-b]pyridine core : Enhances π-π stacking with P-glycoprotein (P-gp), inhibiting efflux pump activity .
- Trifluoromethyl group : Increases lipophilicity and metabolic stability, improving membrane permeability .
- Amino and ester groups : Serve as hydrogen bond donors/acceptors for target engagement .
- SAR studies : Replace the trifluoromethyl group with halogens (e.g., Cl, Br) to evaluate potency shifts in MDR reversal assays .
Q. How can crystallographic data resolve discrepancies between computational models and experimental observations?
- Software tools : Use SHELX (e.g., SHELXL for refinement) to analyze X-ray diffraction data, ensuring bond lengths/angles align with density functional theory (DFT) calculations .
- Twinned data refinement : Apply SHELXPRO for high-resolution or twinned macromolecular crystals to resolve ambiguities in electron density maps .
- Validation metrics : Cross-check R-factors (<5%), ADPs, and hydrogen bonding networks against computational predictions .
Q. What methodologies are employed to evaluate the antimicrobial efficacy of derivatives of this compound?
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Monitor bactericidal activity over 24 hours to assess concentration-dependent effects .
- Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to identify MDR-reversal potential .
Methodological Considerations
- Contradiction resolution : Conflicting yields (e.g., 93% in Method A vs. 76% in Method B ) may arise from sodium acetate purity or heating uniformity. Replicate reactions under inert atmospheres (argon) to control variables .
- Data reproducibility : Validate spectral data against synthesized analogs (e.g., methyl vs. ethyl ester derivatives) to confirm functional group assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
